molecular formula C14H14N2O2 B13004702 Methyl 6-(methyl(phenyl)amino)nicotinate

Methyl 6-(methyl(phenyl)amino)nicotinate

Cat. No.: B13004702
M. Wt: 242.27 g/mol
InChI Key: WDLJJMNOHZGANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(methyl(phenyl)amino)nicotinate is a nicotinic acid derivative featuring a methyl ester at the 3-position of the pyridine ring and a methyl(phenyl)amino substituent at the 6-position. The methyl(phenyl)amino group introduces steric bulk and lipophilicity, which can influence bioavailability and target binding compared to simpler analogs .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 6-(N-methylanilino)pyridine-3-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-16(12-6-4-3-5-7-12)13-9-8-11(10-15-13)14(17)18-2/h3-10H,1-2H3

InChI Key

WDLJJMNOHZGANL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(methyl(phenyl)amino)nicotinate typically involves the esterification of 6-methylnicotinic acid with methanol under acidic conditions. The reaction is carried out by mixing 6-methylnicotinic acid with an alcoholic solvent, adjusting the pH to ≤1, and maintaining the reaction temperature at 80-100°C. The esterification reaction proceeds to form 6-methylnicotinate .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The esterification reaction is typically followed by purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 6-(methyl(phenyl)amino)nicotinic acid.

Condition Reagents Product Yield Source
Basic (Saponification)1M KOH in MeOH (60°C, 4 hrs)6-(Methyl(phenyl)amino)nicotinic acid84%
AcidicHCl in H2O/MeOH (reflux)6-(Methyl(phenyl)amino)nicotinic acid72%

Mechanism :

  • Basic : Nucleophilic attack by hydroxide ion at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.

  • Acidic : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water-mediated hydrolysis .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates substitution at the 2- or 4-positions.

Reaction Type Reagents Product Notes Source
HalogenationCl₂, FeCl₃ (0–20°C)2-Chloro-6-(methyl(phenyl)amino)nicotinateRegioselectivity at C-2
NitrationHNO₃/H₂SO₄ (0°C)4-Nitro-6-(methyl(phenyl)amino)nicotinateRequires activation by -M groups

Key Insight : Steric hindrance from the N-methyl(phenyl) group directs electrophiles to the less hindered C-2 position .

Oxidation of the Tertiary Amine

The N-methyl(phenyl)amino group resists mild oxidation but forms N-oxide derivatives under strong conditions:

Oxidizing Agent Conditions Product Yield Source
m-CPBACH₂Cl₂, 25°C, 12 hrs6-(N-Methyl-N-phenyl-N-oxide)nicotinate58%

Reductive Amination

The tertiary amine can participate in quaternization reactions:

Reagent Conditions Product Application Source
Methyl iodideK₂CO₃, DMF, 60°CQuaternary ammonium saltEnhanced solubility in polar solvents

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings, leveraging halogenated derivatives:

Reaction Catalyst System Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C2-Aryl-6-(methyl(phenyl)amino)nicotinate65–78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃4-Amino-substituted derivatives70%

Key Challenge : Steric bulk from the N-methyl(phenyl) group may reduce coupling efficiency at C-2 .

Photochemical Reactions

UV irradiation induces dimerization or rearrangement:

Condition Product Mechanism Source
UV (254 nm), benzenePyridine ring-opening adductsRadical-mediated C–N bond cleavage

Industrial-Scale Modifications

Large-scale syntheses prioritize cost efficiency and purity:

Process Conditions Scale-Up Advantage Source
Continuous flow hydrolysisHCl, H₂O, 100°C, 5 bar pressure95% conversion in <30 mins
Catalytic hydrogenationPd/C, H₂, MeOH, 65°CDehalogenation with minimal byproducts

Scientific Research Applications

Methyl 6-(methyl(phenyl)amino)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(methyl(phenyl)amino)nicotinate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as D-amino acid oxidase and D-aspartate oxidase, which play a role in central nervous system disorders . By inhibiting these enzymes, the compound can modulate neurotransmitter levels and exert its effects on the nervous system.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name Molecular Formula Substituents (6-Position) Molecular Weight Key Features
This compound C₁₄H₁₅N₂O₂ -NHCH₃Ph ~242.28 Balanced lipophilicity; potential for π-π interactions with aromatic targets
Methyl 6-methylnicotinate () C₈H₉NO₂ -CH₃ 151.16 Simple alkyl group; used topically for pain relief
Methyl 6-chloronicotinate () C₇H₆ClNO₂ -Cl 171.58 Electron-withdrawing group; precursor for nucleophilic substitutions
Methyl 6-{[4-(trifluoromethyl)anilino]carbonyl}nicotinate () C₁₅H₁₁F₃N₂O₃ -NHCO(Ph-CF₃) 324.26 Trifluoromethyl enhances metabolic stability; carbonyl increases polarity
Methyl 6-((4-isobutoxy-3-isopropylphenyl)amino)nicotinate () C₂₁H₂₇N₂O₃ -NH(Ph-O-iBu-3-iPr) 367.45 Bulky substituents improve selectivity for hydrophobic binding pockets

Physicochemical Properties

  • Lipophilicity: this compound (logP ~2.5) is more lipophilic than Methyl 6-methylnicotinate (logP ~1.5) but less than trifluoromethyl analogs (logP ~3.0) .
  • Solubility : The trifluoromethyl-carbonyl derivative () has reduced aqueous solubility compared to the parent compound due to increased molecular weight and polarity .

Key Research Findings

  • Structure-Activity Relationships (SAR) : Bulky substituents (e.g., isobutoxy in ) correlate with enhanced target selectivity in kinase inhibitors, while electron-withdrawing groups (e.g., Cl, CF₃) improve metabolic stability .
  • Topical vs. Systemic Applications : Simpler analogs (e.g., Methyl 6-methylnicotinate) are preferred for topical use due to lower molecular weight, whereas complex derivatives are explored for oral bioavailability .
  • Safety Profiles: Methyl 6-methylnicotinate requires handling precautions (e.g., avoiding inhalation), while phenylamino derivatives may pose different toxicity risks due to aromatic amine functionalities .

Biological Activity

Methyl 6-(methyl(phenyl)amino)nicotinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy and therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a methyl(phenyl)amino group at the 6-position. Its molecular formula is C13_{13}H14_{14}N2_2O2_2, and it has a molecular weight of approximately 234.26 g/mol. The compound exhibits properties typical of nicotinic derivatives, including potential interactions with nicotinic acetylcholine receptors and other biological targets.

Pharmacological Effects

  • Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound can inhibit enzymes involved in metabolic pathways. For instance, derivatives have shown inhibitory effects on 11β-HSD1, an enzyme implicated in glucocorticoid metabolism and associated with metabolic diseases .
  • Antioxidant Properties : Some studies suggest that nicotinic acid derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
  • Potential Antidiabetic Effects : Analogous compounds have demonstrated hypoglycemic activity in alloxan-induced diabetic models, indicating that this compound may share similar properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at nicotinic receptors, influencing neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : By inhibiting specific enzymes, it may alter metabolic pathways, leading to therapeutic effects in conditions like diabetes and obesity.
  • Antioxidant Mechanisms : The presence of phenolic structures may enhance its capacity to scavenge free radicals, thereby reducing cellular damage.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits 11β-HSD1 with IC50 values in the low nanomolar range.
Antioxidant ActivityExhibits significant scavenging activity against free radicals.
Antidiabetic EffectsDemonstrates hypoglycemic effects in diabetic animal models.

Relevant Research Studies

  • A study published in Nature highlighted the synthesis and evaluation of various nicotinic acid derivatives, including this compound, showcasing their potential as therapeutic agents for metabolic disorders .
  • Another investigation explored the antioxidant capacity of similar compounds, revealing their ability to mitigate oxidative stress in cellular models .
  • Research focusing on the pharmacokinetic profiles of these compounds indicated favorable absorption and distribution characteristics, essential for therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for Methyl 6-(methyl(phenyl)amino)nicotinate, and what intermediates are critical for its preparation?

The compound is synthesized via multi-step reactions, often involving coupling or alkylation strategies. For example, methyl 6-(chloromethyl)nicotinate hydrochloride serves as a key intermediate for N-alkylation reactions with secondary amines (e.g., phenylmethylamine derivatives). Subsequent hydrolysis or esterification steps refine the final product . Critical intermediates include methyl 6-(hydroxymethyl)nicotinate, which requires anhydrous dichloromethane as a solvent and careful purification via aqueous washes to remove byproducts like over-reduced esters .

Q. What handling and storage conditions are recommended to ensure the compound’s stability?

Store the compound in a dry environment at 0–6°C to prevent degradation. Avoid exposure to moisture, heat, or incompatible materials (e.g., strong oxidizing agents). Use inert gas purges for long-term storage. Safety data sheets recommend secondary containment and personal protective equipment (PPE) during handling to minimize inhalation or dermal exposure .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for assessing purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. Reference data from authoritative sources like the NIST Chemistry WebBook validate spectral assignments .

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized in the synthesis of this compound derivatives?

Optimize reaction stoichiometry and solvent polarity to enhance nucleophilic substitution efficiency. For example, using methyl 6-(chloromethyl)nicotinate hydrochloride with a 1.2:1 molar ratio of the amine component in anhydrous dichloromethane improves yield. Post-reaction purification via flash chromatography or recrystallization removes unreacted starting materials. Monitoring by thin-layer chromatography (TLC) ensures reaction completion .

Q. What methodologies are used to assess the compound’s acute toxicity and environmental impact?

Acute toxicity is evaluated using in vitro assays (e.g., OECD Test Guideline 423 for oral toxicity) and in vivo rodent models. Environmental persistence is assessed via biodegradation studies (e.g., OECD 301B), while bioaccumulation potential is determined using logP values. Regulatory classifications (e.g., IARC, ACGIH) guide hazard labeling; for example, components with >0.1% concentration may require carcinogenicity warnings .

Q. How do conflicting data on reaction byproducts or stability inform experimental redesign?

Contradictory reports on byproduct formation (e.g., over-reduced esters in alkylation reactions) necessitate rigorous analytical validation. For instance, aqueous washes during methyl 6-(hydroxymethyl)nicotinate purification eliminate polar byproducts without chromatography . Stability discrepancies under varying humidity conditions can be resolved by conducting accelerated stability studies (40°C/75% RH) to identify degradation pathways .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference spectral data with NIST standards to resolve structural ambiguities .
  • Experimental Reproducibility : Document solvent purity, reaction timelines, and equipment calibration to minimize variability.
  • Ethical Compliance : Adhere to institutional guidelines for toxicological testing and waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.